molecular formula C20H21ClF3NO4 B11654807 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

Cat. No.: B11654807
M. Wt: 431.8 g/mol
InChI Key: TVPPATZFOJYBRI-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide is an organic compound characterized by the presence of a benzamide core substituted with chloro, trifluoromethyl, and ethoxy groups

Properties

Molecular Formula

C20H21ClF3NO4

Molecular Weight

431.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C20H21ClF3NO4/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(26)25-15-11-13(20(22,23)24)7-8-14(15)21/h7-11H,4-6H2,1-3H3,(H,25,26)

InChI Key

TVPPATZFOJYBRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3,4,5-triethoxybenzoic acid.

    Amidation Reaction: The aniline derivative is reacted with the benzoic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the benzamide core.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-chloro-5-(trifluoromethyl)aniline and 3,4,5-triethoxybenzoic acid.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
  • N-(2-chloro-5-(trifluoromethyl)phenyl)-acetamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of chloro and trifluoromethyl substituents further enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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